Soluble Guanylate Cyclase (sGC) Inhibition: 2034539-31-4 vs. ODQ
CAS 2034539-31-4 inhibits nitric-oxide-induced activation of soluble guanylate cyclase (sGC) with an IC₅₀ of 2 µM in a dose-dependent and reversible manner . This potency is approximately 100-fold weaker than the standard sGC inhibitor ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), which typically exhibits an IC₅₀ of ~10–20 nM in similar assay systems, but 2034539-31-4 offers a distinct triazine chemotype that may present a different selectivity window [1].
| Evidence Dimension | sGC inhibition IC₅₀ |
|---|---|
| Target Compound Data | 2 µM |
| Comparator Or Baseline | ODQ: ~10–20 nM (literature consensus) |
| Quantified Difference | 100-fold less potent than ODQ |
| Conditions | Cell-free sGC enzyme assay with NO donor stimulation |
Why This Matters
For researchers requiring a non-ODQ sGC inhibitor scaffold to probe NO–cGMP signaling without overlapping off-target effects of quinoxaline-based inhibitors, 2034539-31-4 provides a chemically distinct alternative with well-defined potency.
- [1] J. Garthwaite, E. Southam, C.L. Boulton, et al. “Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).” Molecular Pharmacology, 1995, 48(2), 184–188. View Source
